molecular formula C20H17ClN4O5S2 B2366456 Methyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 896027-01-3

Methyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2366456
CAS No.: 896027-01-3
M. Wt: 492.95
InChI Key: QFXQFZKYDCOYDK-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic organic compound with a complex structure. This compound has significant applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 5-chloro-2-methoxybenzamide. This intermediate undergoes a series of reactions, including thiadiazole formation and subsequent thioetherification. Finally, the acylation of the benzoate ring leads to the formation of the desired product. Typical conditions involve the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound requires precise control of reaction parameters to optimize yield. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability. The use of automated reactors and stringent quality control measures ensure that the final product meets the necessary specifications.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, potentially affecting the methoxy and thiadiazole groups.

  • Reduction: Selective reduction can target the nitro groups, converting them into amines.

  • Substitution: Nucleophilic substitution reactions can modify the chloro and methoxy groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Sodium borohydride, hydrogen gas in the presence of palladium.

  • Substitution: Sodium methoxide, thiols under basic conditions.

Major Products: Depending on the reaction, products can include modified thiadiazole derivatives, amines, or substituted benzoates, each with potential research applications.

In Chemistry:

  • As an intermediate in the synthesis of more complex molecules.

  • In studying reaction mechanisms due to its diverse reactive sites.

In Biology:

  • As a molecular probe to investigate biological pathways.

  • In cell culture studies to assess toxicity and biological activity.

In Medicine:

  • Potential use in drug development, particularly for targeting specific enzymes or receptors.

  • As a scaffold for designing new pharmacologically active compounds.

In Industry:

  • Utilized in the manufacturing of specialized chemicals and materials.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, through its thiadiazole and benzoate moieties. These interactions can modulate the activity of the targets, leading to the desired biological or chemical effects.

Molecular Targets and Pathways Involved:

  • Enzymes: Can inhibit or activate enzymatic reactions by binding to active sites or allosteric sites.

  • Receptors: Can act as agonists or antagonists, influencing signaling pathways.

Comparison with Similar Compounds

  • Methyl 4-(2-((5-(5-fluoro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.

  • Methyl 4-(2-((5-(5-bromo-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.

  • Methyl 4-(2-((5-(5-methyl-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.

This compound's structural nuances and the diversity of its reactions and applications make it a fascinating subject of study for researchers across various scientific disciplines.

Properties

IUPAC Name

methyl 4-[[2-[[5-[(5-chloro-2-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O5S2/c1-29-15-8-5-12(21)9-14(15)17(27)23-19-24-25-20(32-19)31-10-16(26)22-13-6-3-11(4-7-13)18(28)30-2/h3-9H,10H2,1-2H3,(H,22,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXQFZKYDCOYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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